molecular formula C17H19F3N2O2 B6105401 2-cyclopropyl-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide

2-cyclopropyl-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide

Cat. No. B6105401
M. Wt: 340.34 g/mol
InChI Key: ZOMLMIHVZOCBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopropyl-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide involves its ability to inhibit the activity of certain enzymes, including topoisomerase II and histone deacetylases. These enzymes play a crucial role in DNA replication and gene expression, respectively. By inhibiting their activity, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its anti-cancer and anti-inflammatory properties. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the production of pro-inflammatory cytokines. These effects make it a promising candidate for the development of novel cancer therapeutics and anti-inflammatory agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-cyclopropyl-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide in lab experiments is its potent activity against various cancer cell lines, making it a valuable tool for studying cancer biology and developing anti-cancer therapeutics. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-cyclopropyl-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide. One potential direction is the development of novel cancer therapeutics based on this compound, either alone or in combination with other drugs. Additionally, further studies are needed to investigate the potential use of this compound as an anti-inflammatory agent and its effects on other biological pathways. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 2-cyclopropyl-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide involves several steps, including the reaction of 2-cyclopropylacetic acid with thionyl chloride, followed by the reaction of the resulting product with 5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinecarboxylic acid. The final product is obtained after purification through chromatography.

Scientific Research Applications

2-cyclopropyl-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has been shown to exhibit potent activity against various cancer cell lines, including breast, lung, and ovarian cancer cells. Additionally, this compound has been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-cyclopropyl-N-[5-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N2O2/c18-17(19,20)14-4-2-1-3-12(14)9-22-10-13(8-16(22)24)21-15(23)7-11-5-6-11/h1-4,11,13H,5-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMLMIHVZOCBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)NC2CC(=O)N(C2)CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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